molecular formula C9H6Cl2N2 B11891478 2,7-Dichloro-6-methylquinoxaline

2,7-Dichloro-6-methylquinoxaline

Katalognummer: B11891478
Molekulargewicht: 213.06 g/mol
InChI-Schlüssel: SQOXIUNTTQTBMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-6-methylquinoxaline typically involves the condensation of appropriate substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds . One common method includes the reaction of 2,3-dichloroquinoxaline with methylating agents under controlled conditions . The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact . This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient processes. The scalability of these methods ensures the compound can be produced in bulk quantities for various applications.

Wirkmechanismus

The mechanism of action of 2,7-Dichloro-6-methylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit DNA-topoisomerase-II activity, leading to the disruption of DNA replication and cell division . This makes it a potential candidate for anticancer drug development. Additionally, the compound can bind to various receptors, modulating their activity and resulting in diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,7-Dichloro-6-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups enhance its reactivity and potential for functionalization, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H6Cl2N2

Molekulargewicht

213.06 g/mol

IUPAC-Name

2,7-dichloro-6-methylquinoxaline

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-7-8(3-6(5)10)13-9(11)4-12-7/h2-4H,1H3

InChI-Schlüssel

SQOXIUNTTQTBMA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC=C(N=C2C=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.